molecular formula C14H16O B6229154 3-phenylspiro[3.4]octan-1-one CAS No. 65923-47-9

3-phenylspiro[3.4]octan-1-one

Cat. No. B6229154
CAS RN: 65923-47-9
M. Wt: 200.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenylspiro[3.4]octan-1-one, also known as 3-phenylspiro[3.4]octane, is an organic compound belonging to the class of spirocyclic compounds. It is a colorless solid that is soluble in organic solvents. It is an important synthetic intermediate in the preparation of various heterocyclic compounds. 3-phenylspiro[3.4]octane has several biological applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a potential anti-cancer agent.

Scientific Research Applications

3-phenylspiro[3.4]octan-1-oneo[3.4]octane has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 3-phenylspiro[3.4]octan-1-oneo[3.4]octane has also been studied as a potential anti-cancer agent. In vitro studies have shown that it can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.

Mechanism of Action

The mechanism of action of 3-phenylspiro[3.4]octan-1-oneo[3.4]octane is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain, as well as inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
3-phenylspiro[3.4]octan-1-oneo[3.4]octane has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that it can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 3-phenylspiro[3.4]octan-1-oneo[3.4]octane in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with several different methods available. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very stable, and can degrade over time. It is also not very soluble in water, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of 3-phenylspiro[3.4]octan-1-oneo[3.4]octane. One potential direction is to further explore its potential as an inhibitor of cyclooxygenase-2 (COX-2) and as an anti-cancer agent. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research could be conducted to explore its potential as a drug delivery system. Finally, further research could be conducted to explore its potential use in other laboratory experiments, such as in the synthesis of other compounds.

Synthesis Methods

3-phenylspiro[3.4]octan-1-oneo[3.4]octane can be synthesized using a variety of methods, including the Wittig reaction, the Horner–Wadsworth–Emmons reaction, and the Claisen condensation. The Wittig reaction is a widely used method to synthesize 3-phenylspiro[3.4]octan-1-oneo[3.4]octane, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The Horner–Wadsworth–Emmons reaction is a metal-catalyzed reaction of aldehydes or ketones with an organophosphorus reagent to form a phosphonate ester, which can then be hydrolyzed to form 3-phenylspiro[3.4]octan-1-oneo[3.4]octane. The Claisen condensation is a reaction of an ester with an aldehyde or ketone to form a β-keto ester, which can then be hydrolyzed to form 3-phenylspiro[3.4]octan-1-oneo[3.4]octane.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-phenylspiro[3.4]octan-1-one can be achieved through a multi-step process involving the formation of a spirocyclic intermediate.", "Starting Materials": [ "Benzaldehyde", "Cyclohexanone", "Methanol", "Sodium methoxide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Diethyl ether", "Ethylmagnesium bromide", "Phenylmagnesium bromide" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and cyclohexanone in methanol with sodium methoxide as a catalyst to form 3-phenylcyclohexanone.", "Step 2: Bromination of 3-phenylcyclohexanone with bromine in the presence of sodium hydroxide to form 3-bromo-phenylcyclohexanone.", "Step 3: Treatment of 3-bromo-phenylcyclohexanone with sodium bicarbonate to form the spirocyclic intermediate.", "Step 4: Grignard reaction of the spirocyclic intermediate with ethylmagnesium bromide to form the corresponding alcohol.", "Step 5: Conversion of the alcohol to the ketone by treatment with hydrochloric acid.", "Step 6: Formation of the final product by reaction of the ketone with phenylmagnesium bromide in diethyl ether." ] }

CAS RN

65923-47-9

Product Name

3-phenylspiro[3.4]octan-1-one

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.